molecular formula C16H16N6OS B6450099 5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole CAS No. 2549043-35-6

5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole

Cat. No. B6450099
CAS RN: 2549043-35-6
M. Wt: 340.4 g/mol
InChI Key: OGNONEGPGCGUAS-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles can be synthesized through a variety of methods. For example, Narayana et al. synthesized a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, exhibit significant antimicrobial properties. They have been investigated as potential agents against bacteria, fungi, and other pathogens. These compounds could play a crucial role in combating infections and drug-resistant strains .

Anticancer Potential

The thiazole moiety has been associated with anticancer activity. Our compound may serve as a lead structure for developing novel antitumor agents. Researchers have explored modifications at different positions to enhance its potency against cancer cells .

Antioxidant Properties

Thiazoles are known for their antioxidant effects. Our compound might contribute to scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a vital role in maintaining overall health and preventing various diseases .

Anti-Inflammatory Effects

Inflammation is a key factor in many diseases. Thiazole-based compounds, including our target molecule, have shown anti-inflammatory potential. They could be valuable in managing inflammatory conditions .

Neuroprotective Activity

Some thiazole derivatives exhibit neuroprotective effects. These compounds may help prevent or mitigate neurodegenerative diseases, such as Alzheimer’s disease. Further research is needed to explore their precise mechanisms .

Antihypertensive Properties

Thiazoles have been investigated as potential antihypertensive agents. Our compound could contribute to regulating blood pressure and cardiovascular health .

Industrial Applications

Beyond their biological activities, thiazoles find applications in various industrial fields. They are used in rubber vulcanization, liquid crystals, dyes, and catalysts. Our compound’s unique structure may offer additional industrial applications .

Photographic Sensitizers

Thiazoles have historically been employed as photographic sensitizers. Their ability to absorb light and enhance photochemical reactions makes them valuable in photography and related industries .

Mechanism of Action

The mechanism of action of thiazoles can vary depending on their specific structure and the target they interact with. For example, some thiazoles have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

Like all chemicals, thiazoles should be handled with care. Users should wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Thiazoles continue to be an area of active research due to their wide range of applications in the field of drug design and discovery . Future work may involve the synthesis of new thiazole derivatives with improved properties and activities.

properties

IUPAC Name

2H-benzotriazol-5-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(10-1-2-13-14(5-10)19-20-18-13)21-6-11-8-22(9-12(11)7-21)16-17-3-4-24-16/h1-5,11-12H,6-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNONEGPGCGUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole

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